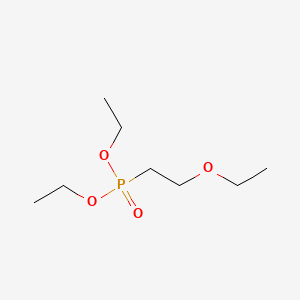
diethyl (2-ethoxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl (2-ethoxyethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group bonded to a 2-ethoxyethyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl (2-ethoxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 2-ethoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (2-ethoxyethyl)-, diethyl ester often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
diethyl (2-ethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
diethyl (2-ethoxyethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent and in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-ethoxyethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This inhibition can lead to various biological effects, including antiviral and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
diethyl (2-ethoxyethyl)phosphonate can be compared with other similar compounds, such as:
- Phosphonic acid, (2-propoxyethyl)-, diethyl ester
- Phosphonic acid, (2-butoxyethyl)-, diethyl ester
- Phosphonic acid, (2-hexyloxyethyl)-, diethyl ester
These compounds share similar structural features but differ in the length and nature of the alkoxy group. The unique properties of phosphonic acid, (2-ethoxyethyl)-, diethyl ester, such as its specific reactivity and applications, make it distinct from its analogs .
Eigenschaften
CAS-Nummer |
5191-35-5 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C8H19O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
JNZRUWKRHMAGTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















